Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-
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Overview
Description
Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, nitro groups, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of a suitable aromatic precursor, followed by chlorination and subsequent thiolation to introduce the thioether linkage. The final step involves the formation of the formamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamine derivatives.
Substitution: Introduction of various substituents on the aromatic rings, depending on the electrophile used.
Scientific Research Applications
Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and nitro groups. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-: Characterized by its unique combination of aromatic rings, nitro groups, and thioether linkage.
Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- derivatives: Similar compounds with slight modifications in the aromatic rings or functional groups.
Uniqueness
Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]- stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of nitro groups and thioether linkage is not commonly found in other compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
146630-75-3 |
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Molecular Formula |
C13H7Cl2N3O5S |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
N-[2,3-dichloro-6-(2,4-dinitrophenyl)sulfanylphenyl]formamide |
InChI |
InChI=1S/C13H7Cl2N3O5S/c14-8-2-4-11(13(12(8)15)16-6-19)24-10-3-1-7(17(20)21)5-9(10)18(22)23/h1-6H,(H,16,19) |
InChI Key |
KSHGMYILEPULBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=C(C(=C(C=C2)Cl)Cl)NC=O |
Origin of Product |
United States |
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